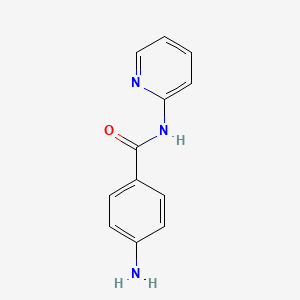

2-(p-Aminobenzamido)pyridine

描述

2-(p-Aminobenzamido)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400958. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(p-Aminobenzamido)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHN

- Molecular Weight : 216.24 g/mol

- CAS Number : 7467-42-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability. Inhibiting Hsp90 can lead to the degradation of oncogenic proteins, making it a target for cancer therapy .

- Antiparasitic Activity : Research indicates that derivatives of 2-aminobenzamide compounds exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds were shown to reduce parasitemia in in vivo models, highlighting their potential as antiparasitic agents .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies, revealing its efficacy against several targets.

| Activity Type | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Hsp90 Inhibition | Heat Shock Protein | 0.1 | |

| Antiparasitic | Trypanosoma cruzi | 0.12 | |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 0.5 |

Case Studies

- Heat Shock Protein Inhibition : A study demonstrated that this compound derivatives effectively inhibited Hsp90, leading to reduced cell proliferation in cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at the amine group could enhance potency .

- Antiparasitic Effects : In an in vivo study on mice infected with T. cruzi, treatment with a derivative of this compound resulted in a significant decrease in parasitemia levels compared to untreated controls, suggesting its potential as a therapeutic agent against Chagas disease .

- Neuroprotective Properties : Recent investigations into cholinesterase inhibitors for Alzheimer’s disease have highlighted the role of similar compounds in enhancing cognitive function by inhibiting AChE and butyrylcholinesterase (BChE). The findings suggest that modifications to the pyridine structure can increase selectivity and potency against these enzymes .

科学研究应用

Synthesis of 2-(p-Aminobenzamido)pyridine

The synthesis of this compound can be achieved through several methods, including:

- Reaction of p-Aminobenzoyl Chloride with Pyridine : This method involves the acylation of pyridine using p-aminobenzoyl chloride.

- Amidation of 2-Pyridinecarbonyl Chloride with p-Phenylenediamine : This approach utilizes the reaction between 2-pyridinecarbonyl chloride and p-phenylenediamine to form the desired compound.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .

This compound exhibits notable biological activity that may be beneficial in therapeutic contexts. Key areas of investigation include:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific N-acetyltransferases, enzymes involved in drug metabolism and detoxification processes. Understanding these interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of related compounds .

- Antitumor Activity : It serves as a precursor for synthesizing isoindolo[1,2-b]quinazolin-12(10H)-ones, which have demonstrated antitumor properties .

- Potential Role in Neurodegenerative Diseases : The compound has been explored for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease .

Applications in Drug Development

The applications of this compound in drug development are diverse:

Pharmaceutical Development

- Building Block for Drug Synthesis : The compound is utilized as an intermediate for synthesizing various quinoline derivatives, which are crucial in medicinal chemistry due to their wide range of biological activities .

- Histone Deacetylase Inhibitors : Similar derivatives have been identified as histone deacetylase inhibitors, which are promising candidates for cancer treatment due to their role in regulating gene expression .

Coordination Chemistry

- Metal Complexes : The compound can form coordination complexes with metals such as copper and cobalt. These complexes have applications in catalysis and materials science .

Case Study 1: Antitumor Activity

A study investigated the synthesis of isoindolo[1,2-b]quinazolin-12(10H)-ones from this compound derivatives. These compounds exhibited significant cytotoxicity against various cancer cell lines, demonstrating potential as novel anticancer agents.

Case Study 2: Neurodegenerative Disease Treatment

Research focused on the inhibition of AChE and BChE by derivatives of this compound showed promising results in improving cognitive function in models of Alzheimer's disease. The findings suggest that modifications to the structure can enhance inhibitory potency against these enzymes .

属性

IUPAC Name |

4-amino-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYNWLIJDNPFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36844-88-9 (di-hydrochloride) | |

| Record name | 4-Aminobenzamidopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007467427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30225648 | |

| Record name | 4-Aminobenzamidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7467-42-7 | |

| Record name | 4-Aminobenzamidopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007467427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Aminobenzamido)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzamidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7467-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-N-(pyridin-2-yl)benzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E658SX85WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(p-Aminobenzamido)pyridine work as a substrate for measuring N-acetyltransferase activity?

A1: this compound acts as a substrate for NAT, particularly the enzyme found in the liver. [] The NAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amine group of this compound. This acetylation reaction can be monitored colorimetrically, providing a way to measure NAT activity. The research highlights the significant difference in acetylation rates between liver and blood NAT, making this compound a useful tool for specific enzyme studies. []

Q2: Are there any limitations to using this compound for measuring NAT activity?

A2: While the research points to this compound as a sensitive substrate for NAT, some limitations exist. The study observed inhibition of the reaction at high substrate concentrations. [] This suggests careful optimization of substrate concentration is crucial for accurate activity measurements. Additionally, the research noted that dog tissues did not acetylate this substrate, indicating potential species-specificity for this compound's effectiveness in NAT assays. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。